molecular formula C10H12N2O4 B1588402 3',5'-Anhydrothymidine CAS No. 38313-48-3

3',5'-Anhydrothymidine

Cat. No. B1588402
CAS RN: 38313-48-3
M. Wt: 224.21 g/mol
InChI Key: OAWLMYIJZBBZTP-CSMHCCOUSA-N
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Description

3',5'-Anhydrothymidine, also known as 3',5'-Anhydro-dT, is a modified form of the naturally occurring nucleoside thymidine. It is an important synthetic intermediate in the preparation of various modified nucleosides, nucleotides, and oligonucleotides. 3',5'-Anhydrothymidine is a useful tool for researchers in the field of molecular biology, and can be used for a variety of applications, including the synthesis of modified oligonucleotides, antisense oligonucleotides, and siRNA.

Scientific Research Applications

Chemical Reactions and Synthesis

3',5'-Anhydrothymidine, and its derivatives, such as 2,3'-anhydrothymidine, have been explored in various chemical reactions and synthetic processes. For example, Joshi and Reese (1992) studied its reaction with nucleophiles, highlighting its potential in producing 3'-substituted 2',3'-dideoxynucleoside derivatives (Joshi & Reese, 1992). Additionally, Zhao et al. (2008) synthesized 5'-O-tosyl-2,3'-anhydrothymidine and analyzed its crystal structure, contributing to a better understanding of its chemical properties and potential applications (Zhao et al., 2008).

Radiochemical Synthesis and Imaging

In the field of radiochemical synthesis, 2,3'-anhydrothymidine has been employed as a precursor for producing radiotracers like [18F]FLT. Machulla et al. (2000) explored this area, focusing on the synthesis of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT), a tracer suitable for PET imaging of tumor proliferation (Machulla et al., 2000). This research is significant as it contributes to the development of diagnostic tools in oncology.

properties

IUPAC Name

1-[(1R,3R,5S)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLMYIJZBBZTP-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959235
Record name 3',5'-Anhydrothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Anhydrothymidine

CAS RN

38313-48-3
Record name 3′,5′-Anhydrothymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38313-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Anhydrothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038313483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',5'-Anhydrothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'5'-anhydro thymidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3',5'-ANHYDROTHYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19TWX5TRJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
DA Campbell, VR Shah, NR Srinivas… - Journal of pharmaceutical …, 1996 - Elsevier
A high-performance liquid chromatographic assay was developed and validated for a simultaneous determination of 2′-fluoro-2′,3′-dideoxyadenosine (FddA) and its metabolite, 2′…
Number of citations: 7 www.sciencedirect.com
R Paramashivappa, PP Kumar, PVS Rao, AS Rao - Tetrahedron letters, 2003 - Elsevier
2′,3′-Didehydro-3′-deoxythymidine (d4T) is an orally active antiviral drug used in the treatment of AIDS. A novel two-step synthetic method was developed for the synthesis of d4T …
Number of citations: 18 www.sciencedirect.com
J Contreras, HM González, R Menendez… - … of Chromatography B, 2004 - Elsevier
An improved and simplified high-performance liquid chromatographic (HPLC) method at UV detection 265nm is presented for the determination of d4T in rat plasma. The mobile phase …
Number of citations: 17 www.sciencedirect.com
J Czernek, V Sklenář - The Journal of Physical Chemistry A, 1999 - ACS Publications
For relatively large (containing 16 non-hydrogen atoms each) organic molecules, anhydrodeoxythymidines, 1 H and 13 C NMR chemical shifts were predicted using CPHF-GIAO, DFT-…
Number of citations: 18 pubs.acs.org
K Barral, S Priet, C De Michelis, J Sire, J Neyts… - European journal of …, 2010 - Elsevier
We report synthesis, in vitro antiviral activity, and stability studies in biological media of original boranophosphonate isosteres of AZT and d4T monophophates. A convenient route for …
Number of citations: 13 www.sciencedirect.com
D Viterbo, M Milanesio… - … Section C: Crystal …, 2000 - scripts.iucr.org
The title compound, 1-(2′,3′-dideoxy-β-d-glycero-pent-2-enofuranosyl)thymine 1-methyl-2-pyrrolidone solvate, C10H12N2O4·C5H9NO, is an NMPO solvate of the anti-AIDS agent …
Number of citations: 9 scripts.iucr.org
M Mirmehrabi, S Rohani, KSK Murthy… - Crystal growth & …, 2006 - ACS Publications
Different characterization methods (optical microscopy, Karl Ficher titration (KF), XRPD, and solid-state FTIR) were used to identify the two polymorphs and one hydrate of stavudine. …
Number of citations: 41 pubs.acs.org
P Severino, H Silva, EB Souto, MHA Santana… - Journal of …, 2012 - Elsevier
Didanosine is an effective antiviral drug in untreated and antiretroviral therapy-experienced patients with Human Immunodeficiency Virus (HIV). An automated system using on-line solid …
Number of citations: 8 www.sciencedirect.com
MN Nassar, T Chen, MJ Reff, SN Agharkar - Analytical profiles of drug …, 1993 - Elsevier
Publisher Summary Didanosine—a synthetic purine nucleoside analog—is an inhibitor of the in vitro replication of the human immunodeficiency virus (HIV) in human primary cell …
Number of citations: 17 www.sciencedirect.com
AG Griesbeck, T Sokolova - synthesis - thieme-connect.com
Previously published information regarding this product class can be found in Houben− Weyl, Vol. 6/3, pp 489− 516 (for general methods) and Vol. E 21, pp 3085− 3178 (for …
Number of citations: 0 www.thieme-connect.com

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